(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate
Description
Properties
CAS No. |
206537-33-9 |
|---|---|
Molecular Formula |
C22H19NO3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C22H19NO3/c24-13-15-6-5-7-16(12-15)23-22(25)26-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) |
InChI Key |
OPZBGQHNOLPTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CO |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Fmoc-Cl Coupling
This is the most widely reported method and involves the following steps:
Step 1: Dissolution
Dissolve 3-(hydroxymethyl)aniline in a suitable solvent (e.g., DCM or THF) under inert atmosphere to prevent oxidation.Step 2: Base Addition
Add a stoichiometric or slight excess amount of base (e.g., DIPEA) to scavenge the HCl produced.Step 3: Fmoc-Cl Addition
Slowly add Fmoc-Cl dissolved in the same solvent at 0°C to room temperature with stirring. The reaction typically proceeds at ambient temperature for several hours.Step 4: Workup and Purification
After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to isolate pure (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate.
$$
\text{3-(Hydroxymethyl)aniline} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{DCM, rt}} (9H-\text{Fluoren-9-yl})\text{methyl (3-(hydroxymethyl)phenyl)carbamate}
$$
Alternative Coupling via Activated Esters or Carbamoyl Chlorides
Some protocols use activated esters such as Fmoc-succinimidyl ester or carbamoyl chlorides prepared in situ. These methods can improve coupling efficiency and reduce side reactions.
- The 3-(hydroxymethyl)aniline is reacted with Fmoc-succinimidyl ester in the presence of base.
- Reaction is typically carried out in mixed solvents (e.g., DCM/MeOH) at room temperature overnight.
- Purification follows similar workup procedures.
Protection and Deprotection Steps (If Applicable)
In multi-step syntheses where additional functional groups are present, protecting groups like Boc (tert-butoxycarbonyl) may be introduced on the amine prior to Fmoc installation, followed by selective deprotection under acidic conditions. However, for the direct synthesis of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate, this is generally unnecessary.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | DCM, THF, or DCM/MeOH mixture | DCM preferred for carbamate formation |
| Temperature | 0°C to room temperature | Low temperature minimizes side reactions |
| Reaction Time | 2 to 24 hours | Longer times for complete conversion |
| Base | DIPEA, triethylamine, or sodium carbonate | Neutralizes HCl, facilitates coupling |
| Purification Method | Column chromatography, recrystallization | Silica gel chromatography common |
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals for Fmoc aromatic protons (7.2–7.8 ppm), hydroxymethyl protons (~4.5 ppm), and carbamate NH (~6–8 ppm) confirm structure.
- Mass Spectrometry : Molecular ion peak at m/z ~345.4 corresponds to the molecular weight of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate.
- Melting Point : Typically reported in the range of 150–160°C, consistent with literature values.
- Purity : HPLC chromatograms show >95% purity after purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Temp. | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Fmoc-Cl coupling | Fmoc-Cl, DIPEA | DCM | 0°C to rt | 70–85 | Most common, straightforward |
| Fmoc-succinimidyl ester method | Fmoc-OSu, base (DIPEA) | DCM/MeOH | rt, overnight | 65–80 | Alternative with activated ester |
| Multi-step protection/deprotection | Boc protection, Fmoc-Cl, acid deprotection | Various | Varied | 60–75 | For complex substrates |
Research Findings and Practical Considerations
- The hydroxymethyl group remains intact during carbamate formation under mild conditions, enabling further functionalization if desired.
- The Fmoc group provides excellent stability during peptide synthesis and can be removed under mild basic conditions (e.g., piperidine treatment).
- Optimization of base equivalents and reaction temperature is critical to minimize side reactions such as over-alkylation or decomposition.
- Purification by silica gel chromatography using low polarity eluents (e.g., hexane/ethyl acetate mixtures) yields high purity products.
- The compound’s unique structure with the meta-hydroxymethyl substitution imparts distinct reactivity compared to para-substituted analogs.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and applications:
Key Observations :
- Positional Isomerism : The 3-hydroxymethyl derivative (target compound) exhibits distinct solubility and reactivity compared to its 4-hydroxybenzyl analogue due to steric and electronic differences .
- Functional Group Impact: The hydroxymethyl group enhances hydrophilicity relative to non-polar Fmoc derivatives (e.g., allyl or butenyl carbamates in ), making it suitable for aqueous-phase reactions .
Drug Development
- Antitumor Agents: Fmoc-protected carbamates with phenolic or hydroxamate groups (e.g., ) are intermediates in antitumor compound synthesis. The hydroxymethyl group in the target compound may modulate interactions with biological targets, such as histone deacetylases (HDACs) .
Material Science
Biological Activity
(9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate, with the chemical formula C22H19NO3 and CAS number 47465-97-4, is a compound that belongs to the carbamate class. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.
This compound features a fluorenyl group, which is known for its stability and ability to act as a protecting group in organic synthesis. The presence of a hydroxymethyl group on the phenyl ring enhances its reactivity and potential biological interactions.
The biological activity of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate can be attributed to its ability to interact with various biological targets. It may function as a nucleophile or electrophile , depending on the conditions. The fluorenyl moiety aids in membrane penetration, while the carbamate group can form stable covalent bonds with proteins, influencing biochemical pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Investigated for its potential to inhibit cancer cell proliferation through modulation of signaling pathways. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation by interacting with inflammatory mediators. |
| Enzyme Inhibition | Potential to inhibit specific enzymes related to disease processes, although detailed studies are limited. |
Case Studies and Research Findings
-
Anticancer Activity
- A study published in the Journal of Medicinal Chemistry explored various carbamate derivatives, including (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate, for their anticancer properties. Results indicated that certain derivatives displayed significant cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects
-
Enzyme Interaction Studies
- Preliminary investigations into enzyme inhibition revealed that this compound could potentially inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's. The mechanism involves reversible binding to the active site of the enzyme .
Synthesis and Derivative Exploration
The synthesis of (9H-Fluoren-9-yl)methyl (3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-(hydroxymethyl)phenyl isocyanate under controlled conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate | Structure | Known for anticancer activity; used as a protecting group in peptide synthesis . |
| (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate | Structure | Exhibits similar enzyme inhibition properties; used in drug development . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
